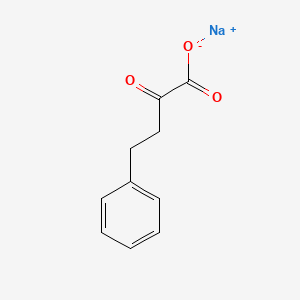

Sodium 2-oxo-4-phenylbutanoate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

104165-94-8 |

|---|---|

Molecular Formula |

C10H9NaO3 |

Molecular Weight |

200.16643 |

Origin of Product |

United States |

Enzymatic and Biocatalytic Transformations of 2 Oxo 4 Phenylbutanoate Substrates

Overview of Biocatalysts for α-Keto Reduction

A range of biocatalysts, including isolated enzymes and whole microbial cells, have been effectively utilized for the asymmetric reduction of 2-oxo-4-phenylbutanoate substrates. These biocatalysts offer high enantioselectivity under mild reaction conditions, presenting a green alternative to traditional chemical synthesis.

Carbonyl reductases (CRs) are a class of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide array of carbonyl compounds, including α-keto esters like ethyl 2-oxo-4-phenylbutanoate. The enantioselectivity of these enzymes is a key factor in their application for producing optically pure chiral alcohols, which are important pharmaceutical intermediates.

Researchers have explored various microbial sources for CRs with high activity and stereoselectivity towards ethyl 2-oxo-4-phenylbutanoate. For instance, a study involving a genomic search of Gluconobacter oxydans identified several versatile carbonyl reductases. One particular enzyme, Gox0525, demonstrated excellent performance in the reduction of ethyl 2-oxo-4-phenylbutyrate, achieving a high conversion rate of 93.1% and an exceptional enantiomeric excess (e.e.) of over 99%. nih.gov In contrast, other CRs from the same organism showed lower conversion and enantioselectivity for this specific substrate. nih.gov

In another study, a carbonyl reductase from Candida glabrata was successfully used for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate. This reaction was coupled with an evolved glucose dehydrogenase for efficient cofactor regeneration, highlighting the importance of integrated systems for practical application. nih.govresearchgate.net Furthermore, a structure-guided rational design approach was applied to a carbonyl reductase from Gluconobacter oxydans (GoCR) to improve its catalytic performance. The engineered variant, mut-W193L/C93I/I187L, was capable of completely reducing a high substrate loading of 371 g/L of ethyl 2-oxo-4-phenylbutyrate, yielding the (R)-enantiomer with over 99% e.e. researchgate.net

Dehydrogenases, particularly those specific for D- or L-hydroxy acids, are powerful tools for the stereospecific synthesis of chiral molecules. In the context of 2-oxo-4-phenylbutanoate, d-lactate dehydrogenase (d-LDH) has been engineered and utilized for the production of (R)-2-hydroxy-4-phenylbutyric acid, a key precursor for angiotensin-converting enzyme (ACE) inhibitors. nih.govfigshare.com

A significant breakthrough was achieved by creating a Y52L/F299Y mutant of the NAD-dependent d-lactate dehydrogenase (d-nLDH) from Lactobacillus bulgaricus. This mutant exhibited high bio-reduction activity towards 2-oxo-4-phenylbutyric acid (OPBA). nih.govfigshare.com To address the need for cofactor regeneration, this mutant enzyme was co-expressed with a formate (B1220265) dehydrogenase in Escherichia coli, creating a novel whole-cell biocatalyst. nih.govfigshare.com

Under optimized conditions, this engineered system was able to reduce 73.4 mM of OPBA to 71.8 mM of (R)-2-hydroxy-4-phenylbutyric acid in just 90 minutes. The reaction achieved a high product enantiomeric excess of over 99% and a productivity of 47.9 mM per hour, demonstrating a promising alternative for the industrial production of this important chiral intermediate. nih.govfigshare.com

Whole-cell microbial systems are attractive for biocatalytic reductions as they contain the necessary enzymes and cofactors, and often have inherent cofactor regeneration mechanisms. Various microorganisms, including yeasts, bacteria, and even plant cell cultures, have been screened for their ability to reduce 2-oxo-4-phenylbutanoate substrates enantioselectively.

Different yeast species have shown varied success in the reduction of ethyl 2-oxo-4-phenylbutanoate. Commercially available baker's yeast, Saccharomyces cerevisiae, and Dekera sp. were found to produce (S)-(+)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess (over 92% e.e.) and high conversion rates (over 90%). researchgate.net In contrast, Kluyveromyces marxianus produced the opposite (R)-enantiomer, but with a lower enantiomeric excess of 32%. researchgate.net Further screening identified Pichia angusta as a promising candidate for producing the (R)-enantiomer, achieving an 81% e.e. lookchem.com Among 63 tested microorganisms, Candida krusei SW2026 was identified as a highly effective biocatalyst, producing the (R)-enantiomer with 99.7% e.e. and 95.1% yield at a substrate concentration of 2.5 g/L. researchgate.net

Plant cell cultures have also been employed for this transformation. Cell cultures of Daucus carota (carrot) were shown to reduce 2-oxo-4-phenylbutanoic acid ethyl ester to the corresponding (R)-(-)-2-hydroxy-4-phenylbutanoic acid ethyl ester with high enantiomeric excess and good yield. researchgate.net

Optimization of Biocatalytic Reaction Parameters

To develop a commercially viable biocatalytic process, it is crucial to optimize various reaction parameters. Key areas of focus include the efficient regeneration of expensive cofactors and managing substrate and product concentrations to maximize conversion efficiency without causing enzyme inhibition.

The high cost of nicotinamide (B372718) cofactors like NADH and NADPH necessitates their efficient regeneration for large-scale applications. Enzyme-coupled regeneration systems are commonly employed, where a second enzyme oxidizes a cheap co-substrate to regenerate the reduced cofactor.

Glucose dehydrogenase (GDH) is a widely used enzyme for this purpose, as it utilizes inexpensive glucose as a co-substrate. An evolved GDH from Bacillus megaterium was successfully coupled with a carbonyl reductase from Candida glabrata for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate. This system achieved a total turnover number of 1800 for the nicotinamide cofactor, demonstrating its robustness and potential for commercial use. nih.govresearchgate.net

Formate dehydrogenase (FDH) offers another attractive option, as it uses formate as a co-substrate and produces carbon dioxide, a byproduct that is easily removed from the reaction mixture. illinois.edu A highly efficient system was developed by co-expressing a mutant d-lactate dehydrogenase with an FDH in E. coli. This whole-cell biocatalyst used formate for the in-situ regeneration of NADH, driving the efficient conversion of 2-oxo-4-phenylbutyric acid to (R)-2-hydroxy-4-phenylbutyric acid. nih.govfigshare.com The optimization of this system involved adjusting parameters such as pH, temperature, and the concentrations of the substrate and co-substrate to maximize product yield. nih.gov

High substrate loading is desirable for industrial processes to maximize productivity and minimize reactor volume. However, high concentrations of substrates or products can often lead to enzyme inhibition or toxicity to whole-cell biocatalysts, thereby reducing conversion efficiency.

Strategies such as fed-batch processes and the use of biphasic systems have been developed to overcome these limitations. In the case of the bioreduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) by Candida krusei SW2026, increasing the substrate concentration from 2.5 g/L to 20 g/L in an aqueous medium led to a decrease in enantiomeric excess (from 99.7% to 87.5%) and yield (from 95.1% to 45.8%). researchgate.net

To counteract this, an aqueous/organic biphasic system was implemented. By using water/dibutyl phthalate, the enantiomeric excess, yield, and product concentration were significantly enhanced at a 20 g/L substrate concentration, reaching 97.4% e.e., 82.0% yield, and a product concentration of 16.6 g/L. This demonstrates the effectiveness of a biphasic system in mitigating the inhibitory effects of high substrate and product concentrations. researchgate.net In a separate study using an engineered carbonyl reductase, a substrate loading of up to 371 g/L was completely reduced, showcasing the potential of enzyme engineering to create robust biocatalysts for high-concentration reactions. researchgate.net

pH and Temperature Effects on Enzyme Activity and Stability

The catalytic efficiency and stability of enzymes involved in the transformation of 2-oxo-4-phenylbutanoate are critically influenced by the pH and temperature of the reaction medium. pressbooks.pub Each enzyme possesses a characteristic optimal pH and temperature range at which it exhibits maximum activity. unacademy.compatsnap.com Deviations from these optimal conditions can lead to a significant reduction in reaction velocity and may cause irreversible denaturation of the enzyme. patsnap.comlibretexts.org

Temperature influences enzyme activity by affecting the kinetic energy of both the enzyme and substrate molecules. patsnap.comlibretexts.org As temperature rises, the rate of collisions increases, leading to a higher reaction rate up to an optimal point. libretexts.org For most enzymes, this optimum is typically between 20°C and 35°C. unacademy.com Beyond this optimum, the thermal energy can disrupt the delicate non-covalent bonds that maintain the protein's tertiary structure, leading to denaturation and a rapid loss of activity. patsnap.com Conversely, at very low temperatures, enzymes are not denatured but their activity is significantly reduced. unacademy.com The synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid, for example, is performed at a controlled temperature of 25°C to ensure optimal enzyme performance and stability. researchgate.net

The interplay between pH and temperature is complex, and the optimal condition for one parameter may be influenced by the other. nih.gov Therefore, determining the combined pH and temperature profile is essential for designing efficient biocatalytic processes for 2-oxo-4-phenylbutanoate conversion.

| Parameter | General Effect on Enzyme Activity | Relevance to 2-Oxo-4-phenylbutanoate Transformation |

|---|---|---|

| pH | Alters ionization of active site residues, affecting substrate binding and catalysis. Extreme pH values cause denaturation. libretexts.org | Adjusting pH is critical for achieving high yields in reactions like the synthesis of L-homophenylalanine. researchgate.net |

| Temperature | Activity increases with temperature to an optimum, then rapidly declines due to denaturation. patsnap.com Low temperatures decrease activity without denaturation. unacademy.com | Controlled temperatures (e.g., 25°C) are used to maximize yield and enzyme stability during bioconversion. researchgate.net |

Solvent Systems and Their Impact on Biocatalysis (e.g., Aqueous-Organic Biphasic Systems, Ionic Liquids)

While many enzymatic reactions are performed in aqueous buffers, non-conventional solvent systems are often employed to overcome challenges such as the low solubility of hydrophobic substrates like 2-oxo-4-phenylbutanoate and its esters. ftb.com.hrau.dk The choice of solvent can profoundly impact enzyme activity, stability, and selectivity. mdpi.com

Aqueous-Organic Biphasic Systems utilize a two-phase system, typically water and a water-immiscible organic solvent. nih.govresearchgate.net The enzyme remains in the aqueous phase, while the substrate and product can partition between the two phases. researchgate.net This setup can increase the concentration of hydrophobic substrates available to the enzyme at the interface, alleviate substrate or product inhibition, and simplify product recovery. nih.gov For example, in the production of ethyl (R)-2-hydroxy-4-phenylbutanoate, an interface bioreactor using an organic solvent phase can be employed to supply the ethyl 2-oxo-4-phenylbutanoate substrate and sequester the product. nih.gov

Ionic Liquids (ILs) , which are salts with melting points below 100°C, have emerged as promising "green" solvents for biocatalysis. researchgate.netnih.gov Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive alternatives to volatile organic solvents. nih.gov In the context of 2-oxo-4-phenylbutanoate transformations, ILs can enhance substrate solubility and modulate enzyme activity and enantioselectivity. mdpi.com A study on the baker's yeast-catalyzed reduction of ethyl 2-oxo-4-phenylbutyrate demonstrated the utility of a thermosensitive ionic liquid–solvent biphasic system (TIBS). mdpi.com This system is homogeneous at the reaction temperature (30°C), facilitating biocatalysis, and separates into two phases at a higher temperature (33°C), simplifying product separation. mdpi.com The use of this TIBS resulted in a 35% increase in product yield and a 25-30% increase in enantiomeric excess compared to the reaction in a conventional solvent. mdpi.com

| Solvent System | Description | Advantages for 2-Oxo-4-phenylbutanoate Biocatalysis | Example Application |

|---|---|---|---|

| Aqueous-Organic Biphasic | Two-phase system of water and an immiscible organic solvent. The enzyme is in the aqueous phase. nih.gov | Increases solubility of hydrophobic substrates, reduces product inhibition, simplifies downstream processing. nih.gov | Microbial reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. nih.gov |

| Ionic Liquids (ILs) | Salts with low melting points that act as solvents. researchgate.net | High substrate solubility, enhanced enzyme stability and enantioselectivity, low volatility. mdpi.comnih.gov | Asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate using a thermosensitive ionic liquid–solvent biphasic system (TIBS). mdpi.com |

Engineering of Biocatalysts for Enhanced Performance

To overcome the limitations of naturally occurring enzymes for industrial applications, such as low activity towards non-natural substrates like 2-oxo-4-phenylbutanoate, insufficient stability, or incorrect stereoselectivity, biocatalysts are often engineered. researchgate.net The two primary strategies for enzyme improvement are directed evolution and rational design. nih.gov

Directed Evolution and Rational Design of Enzymes

Rational Design involves making specific, knowledge-based mutations in an enzyme's structure to achieve a desired property. researchgate.netnih.gov This approach relies on a detailed understanding of the enzyme's three-dimensional structure and its catalytic mechanism. researchgate.netnih.gov For example, to improve an enzyme's activity towards a bulky substrate like 2-oxo-4-phenylbutanoate, rational design might focus on mutating amino acid residues in the active site to reduce steric hindrance and better accommodate the substrate. nih.gov Computational modeling and sequence alignment with homologous enzymes that have desired properties are key tools in this strategy. nih.govalmacgroup.com

Directed Evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired traits. rcsb.orgnih.gov It involves iterative cycles of creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved performance. researchgate.netnih.gov The genes of the best-performing variants are then used as templates for the next round of mutation and selection. rcsb.org This method does not require prior knowledge of the enzyme's structure or mechanism and has been successfully used to enhance enzyme activity, stability, and specificity for a wide range of applications. rcsb.orgnih.gov For instance, a carbonyl reductase could be subjected to directed evolution to enhance its activity and stereoselectivity for the reduction of 2-oxo-4-phenylbutanoate to its corresponding chiral hydroxy acid, a valuable pharmaceutical intermediate. nih.gov

Strain Engineering for Whole-Cell Biocatalysis

Instead of using isolated enzymes, biotransformations can be carried out using whole microbial cells, a strategy known as whole-cell biocatalysis. nih.govnih.gov This approach offers several advantages, including the elimination of costly and time-consuming enzyme purification steps and the in-situ regeneration of expensive cofactors like NAD(P)H. nih.govnih.gov

Strain engineering is used to optimize microorganisms for specific biocatalytic tasks. This can involve overexpressing the gene for the desired enzyme to increase its intracellular concentration. nih.gov A crucial aspect for many reactions involving 2-oxo-4-phenylbutanoate, such as its reduction or reductive amination, is the regeneration of cofactors. researchgate.netnih.gov To address this, a second enzyme that regenerates the cofactor (e.g., glucose dehydrogenase or formate dehydrogenase) can be co-expressed within the same cell. nih.gov

A recent study detailed the construction of a recombinant E. coli strain for the highly efficient synthesis of (R)-2-hydroxy-4-phenylbutyrate ethyl ester from ethyl 2-oxo-4-phenylbutyrate (OPBE). nih.gov In this work, the genes for a carbonyl reductase (CpCR) and glucose dehydrogenase (GDH) for NADPH regeneration were co-expressed. To further enhance efficiency, the two enzymes were expressed as a fusion protein, which improved catalytic activity significantly. nih.gov Through high-density fermentation and a substrate feeding strategy, this engineered whole-cell biocatalyst was able to convert a high concentration of the substrate (920 mM) with excellent yield (912 mM product) and enantiomeric purity (99.9% ee). nih.gov

| Engineering Strategy | Description | Application Example for 2-Oxo-4-phenylbutanoate Derivatives |

|---|---|---|

| Rational Design | Knowledge-based modification of enzyme structure to alter function. researchgate.net | Modifying active site residues of a dehydrogenase to better accommodate the bulky 2-oxo-4-phenylbutanoate substrate. nih.gov |

| Directed Evolution | Iterative cycles of random mutagenesis and screening to develop enzymes with improved properties. rcsb.org | Evolving a carbonyl reductase for higher activity and enantioselectivity in the reduction of ethyl 2-oxo-4-phenylbutyrate. nih.gov |

| Strain Engineering | Genetic modification of microorganisms for optimized whole-cell biocatalysis. nih.gov | Co-expression of carbonyl reductase and glucose dehydrogenase in E. coli for efficient reduction of ethyl 2-oxo-4-phenylbutyrate with cofactor regeneration. nih.gov |

Mechanistic Investigations of Reactions Involving the 2 Oxo 4 Phenylbutanoate Moiety

Elucidation of Reaction Mechanisms in Chemical Synthesis

The reaction of Grignard reagents with the carbonyl group of the 2-oxo-4-phenylbutanoate moiety is a fundamental carbon-carbon bond-forming transformation. The mechanism of this nucleophilic addition to the ketone functionality is generally understood to proceed through one of two primary pathways: a concerted polar mechanism or a stepwise single-electron transfer (SET) process. sioc-journal.cn

In the concerted polar pathway, the Grignard reagent adds to the carbonyl carbon in a single, coordinated step. This involves the formation of a new carbon-carbon bond and the breaking of the carbon-oxygen pi bond, leading to a magnesium alkoxide intermediate. masterorganicchemistry.com This pathway is often favored for reactions with less sterically hindered ketones and Grignard reagents. The stereochemical outcome of such reactions, when using a chiral Grignard reagent, can proceed with full retention of configuration, which is indicative of a polar concerted mechanism. researchgate.net

Alternatively, the reaction can proceed via a single-electron transfer (SET) mechanism. sioc-journal.cn In this stepwise process, an electron is first transferred from the Grignard reagent to the ketone, forming a ketyl radical anion and a Grignard radical cation. These radical intermediates can then combine to form the same magnesium alkoxide product. The SET pathway is more likely with sterically hindered ketones, Grignard reagents that are potent reducing agents, and certain electron-deficient substrates. sioc-journal.cnresearchgate.net Factors such as the structure of the reactants, the solvent used, and the presence of transition-metal impurities can influence whether the reaction proceeds primarily through the ionic (polar) or the SET pathway. sioc-journal.cn For instance, reaction of a chiral Grignard reagent with benzophenone, a ketone with a low reduction potential, has been shown to lead to extensive racemization, suggesting a stepwise SET reaction pathway. researchgate.net

Asymmetric hydrogenation is a key method for the stereoselective reduction of the ketone group in the 2-oxo-4-phenylbutanoate moiety to produce chiral 2-hydroxy-4-phenylbutanoate derivatives. This transformation is typically achieved using a chiral transition metal catalyst, often based on ruthenium, platinum, or iridium. wikipedia.orgresearchgate.net The catalytic cycle for this reaction is a well-coordinated sequence of steps that transfers chirality from the catalyst to the substrate.

A general catalytic cycle using a chiral ruthenium catalyst, for example, can be described as follows:

Catalyst Activation : The precatalyst, often a dihalide complex like RuCl₂(BINAP)(diamine), is activated by reacting with hydrogen gas in the presence of a base. This process generates the active dihydride species, RuH₂(BINAP)(diamine). wikipedia.org The active catalyst possesses three key components: hydride ligands that will be transferred to the substrate, a diamine ligand that interacts with the substrate, and a chiral diphosphine ligand (like BINAP) that dictates the asymmetry of the reaction. wikipedia.org

Substrate Coordination : The sodium 2-oxo-4-phenylbutanoate substrate coordinates to the activated metal center. The interaction between the substrate and the chiral ligands of the catalyst creates a diastereomeric complex. This specific binding orientation is crucial for determining which face of the carbonyl group is exposed to the subsequent hydride transfer.

Hydride Transfer : A hydride ligand from the metal center is transferred to the electrophilic carbonyl carbon of the substrate, while a proton is transferred to the carbonyl oxygen, often involving the diamine ligand or solvent. This step is the key stereodetermining step, where the new stereocenter is formed.

Product Release and Catalyst Regeneration : The resulting product, sodium 2-hydroxy-4-phenylbutanoate, dissociates from the metal center. The catalyst then coordinates another molecule of hydrogen to regenerate the active dihydride species, completing the catalytic cycle and allowing it to process another substrate molecule.

The choice of metal, chiral ligand, and reaction conditions significantly influences the efficiency and enantioselectivity of the hydrogenation. For instance, in the hydrogenation of a related compound, ethyl 2-oxo-4-phenylbutyrate, platinum-iridium bimetallic catalysts have been studied, where iridium was found to act as an inactive species that dilutes the active platinum sites. researchgate.net

Enzymatic Reaction Mechanism Studies

The enzymatic transformation of 2-oxo-4-phenylbutanoate relies on precise interactions between the substrate and the enzyme's active site. In enzyme tertiary structures, active sites are often located in a cleft, where the substrate binds in a protected environment that lowers the activation energy of the reaction. nih.gov

A key example is the reductive amination of 2-oxo-4-phenylbutanoic acid to L-homophenylalanine, catalyzed by L-phenylalanine dehydrogenase. researchgate.net The substrate binds within the active site in a specific orientation that facilitates the reaction. This binding is governed by a network of non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions between the substrate and the amino acid residues of the active site.

Drawing parallels from studies on other keto-acid utilizing enzymes, the binding mode is critical for catalysis. For instance, in ene-reductases, which act on α,β-unsaturated compounds, the substrate is positioned by tight hydrogen-bond interactions between an electron-withdrawing group (EWG) on the substrate and two highly conserved donor residues, typically histidine and asparagine. nih.gov This interaction serves the dual purpose of positioning the substrate correctly and increasing its electronic reactivity. nih.gov Similarly, for 2-oxo-4-phenylbutanoate, the 2-oxo group is expected to form hydrogen bonds with specific active site residues, anchoring the molecule in a precise conformation for subsequent stereoselective reduction or amination. The phenyl group likely fits into a hydrophobic pocket within the active site, further stabilizing the substrate-enzyme complex.

The stereochemical outcome of enzymatic reactions involving 2-oxo-4-phenylbutanoate is dictated by the specific arrangement of amino acid residues in the active site. nih.gov These residues create a chiral environment that forces the substrate to bind in a particular orientation, exposing only one of the two faces of the keto group to the reactive species (e.g., a hydride from a cofactor like NADH). researchgate.net

The active site of a serine protease, for example, contains a catalytic triad (B1167595) of histidine, serine, and aspartate, which are essential for the cleavage ability of the enzyme. wou.edu Although the mechanism is different, the principle of key residues orchestrating the reaction is universal. In the context of the reduction of 2-oxo-4-phenylbutanoate, specific residues are responsible for binding the substrate and the cofactor (e.g., NADH or NADPH) in close proximity and with the correct geometry for hydride transfer.

Studies on engineered ene-reductases have shown that modifying crucial amino acid residues in the active site is a powerful strategy to adjust steric hindrance and influence the substrate's binding mode, sometimes even reversing the enantioselectivity compared to the wild-type enzyme. nih.gov The universally conserved histidine (His191) and asparagine (Asn194) residues in the OYE1 ene-reductase are prime examples of residues that anchor the substrate for stereoselective reduction. nih.gov By analogy, in an enzyme reducing 2-oxo-4-phenylbutanoate, residues like tyrosine or cysteine could act as proton donors, while other residues would be responsible for positioning the nicotinamide (B372718) ring of the cofactor for a stereospecific hydride attack on the re- or si-face of the carbonyl carbon, thus determining the chirality of the resulting 2-hydroxy-4-phenylbutanoate product.

Kinetic characterization provides quantitative insights into the efficiency and mechanism of an enzyme-catalyzed reaction. The key parameters determined are the Michaelis constant (Kₘ) and the catalytic constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for its substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. mst.edunih.gov

For the production of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid, the kinetic parameters of the enzyme L-phenylalanine dehydrogenase have been determined. researchgate.net This analysis is crucial for optimizing reaction conditions, such as pH and temperature, to achieve a high yield. researchgate.net A double reciprocal plot of initial reaction rates versus substrate concentrations allows for the determination of the kinetic mechanism, which can be sequential or ping-pong. nih.gov

The following table displays representative kinetic parameters for an enzymatic reaction. While specific values for L-phenylalanine dehydrogenase with 2-oxo-4-phenylbutanoate are determined in specific studies, the table below illustrates the type of data obtained from such kinetic characterization.

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| L-Phenylalanine Dehydrogenase | 2-Oxo-4-phenylbutanoic acid | Data not available in sources | Data not available in sources | Data not available in sources |

| Hypothetical Reductase | This compound | 0.5 | 15 | 30 |

Such kinetic data, often obtained through steady-state and rapid-reaction kinetic studies, helps in understanding the catalytic mechanism, identifying rate-limiting steps, and probing the effect of mutations on enzyme function. mst.edunih.gov

Role As a Synthetic Intermediate and Precursor

Precursor in Chiral Building Block Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its specific stereochemistry. Sodium 2-oxo-4-phenylbutanoate has emerged as a critical starting material for the production of chiral building blocks, which are subsequently incorporated into more complex, biologically active molecules.

Synthesis of Chiral 2-Hydroxy-4-phenylbutanoic Acid Derivatives

One of the most significant applications of this compound is its role as a precursor in the synthesis of chiral 2-hydroxy-4-phenylbutanoic acid and its derivatives. These compounds are key intermediates in the production of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. nih.gov The asymmetric reduction of the keto group in 2-oxo-4-phenylbutanoic acid is the critical step in establishing the desired stereochemistry.

Various methods, both chemical and biological, have been developed to achieve this transformation with high enantioselectivity. Biocatalytic approaches, utilizing whole-cell systems or isolated enzymes, have proven to be particularly effective. For instance, recombinant Escherichia coli cells co-expressing a mutant D-lactate dehydrogenase and formate (B1220265) dehydrogenase have been successfully employed for the efficient production of (R)-2-hydroxy-4-phenylbutanoic acid from 2-oxo-4-phenylbutanoic acid. nih.gov This system achieved a high product concentration and an enantiomeric excess of over 99%. nih.gov

Similarly, microbial reduction using various yeast strains has been explored. Rhodotorula minuta and Candida holmii have demonstrated the ability to reduce ethyl 2-oxo-4-phenylbutanoate to ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess. nih.gov Baker's yeast has also been utilized for the enantio- and regiospecific reduction of ethyl 2,4-dioxo-4-phenylbutyrate to afford (-)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate, which can then be further hydrogenated to the desired (R)-2-hydroxy-4-phenylbutyrate. researchgate.net

Chemical methods, such as enantioselective hydrogenation catalyzed by platinum-cinchona systems, have also been developed for the large-scale preparation of enantiomerically pure α-hydroxy acid esters from ethyl 2,4-dioxo-4-phenylbutyrate, a derivative of 2-oxo-4-phenylbutanoic acid. researchgate.net

Table 1: Biocatalytic Synthesis of Chiral 2-Hydroxy-4-phenylbutanoic Acid Derivatives

| Biocatalyst | Substrate | Product | Enantiomeric Excess (%) |

| Recombinant E. coli DF | 2-oxo-4-phenylbutanoic acid | (R)-2-hydroxy-4-phenylbutanoic acid | >99 |

| Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 95 |

| Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 94 |

| Baker's Yeast | Ethyl 2,4-dioxo-4-phenylbutyrate | (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | 98 |

Applications in the Synthesis of Complex Organic Molecules

Beyond its role in synthesizing ACE inhibitor precursors, the chiral building blocks derived from this compound find application in the synthesis of other complex organic molecules. The ability to introduce a stereocenter with high fidelity makes this compound a valuable starting point for the construction of molecules with defined three-dimensional structures. These chiral synthons can be further elaborated through various organic reactions to build up molecular complexity, ultimately leading to the synthesis of natural products and other biologically active compounds. The versatility of the hydroxyl and carboxylic acid functionalities in the resulting 2-hydroxy-4-phenylbutanoic acid derivatives allows for a wide range of subsequent chemical transformations.

Derivatization and Functionalization Strategies

The chemical reactivity of this compound allows for a variety of derivatization and functionalization strategies, expanding its utility as a synthetic intermediate. These modifications can be used to introduce new functional groups, alter the electronic properties of the molecule, or create analogs with potentially enhanced biological activity.

Preparation of Fluorinated Analogs of 2-Oxo-4-phenylbutanoic Acid

The introduction of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. Fluorination can enhance metabolic stability, increase binding affinity, and alter lipophilicity. While direct fluorination of 2-oxo-4-phenylbutanoic acid is not commonly reported, the synthesis of fluorinated analogs of related compounds has been described. For instance, fluorinated retinoic acids and their analogs have been synthesized, demonstrating the feasibility of incorporating fluorine into similar structural motifs. nih.gov The synthesis of fluorinated analogs of 2-oxo-4-phenylbutanoic acid would likely involve starting from fluorinated precursors or employing specialized fluorinating reagents.

Reductive Amination for Nitrogen-Containing Compounds

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. organicreactions.org This reaction involves the conversion of a carbonyl group, such as the ketone in 2-oxo-4-phenylbutanoate, into an amine. The process typically proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. pearson.commasterorganicchemistry.com

This strategy can be employed to synthesize a variety of nitrogen-containing compounds from this compound. For example, the reductive amination of 2-oxo-4-phenylbutanoic acid catalyzed by L-phenylalanine dehydrogenase is a key step in the enzymatic synthesis of L-homophenylalanine, an important precursor for the production of ACE inhibitors. researchgate.net This biocatalytic approach offers high stereoselectivity, yielding the desired L-amino acid. researchgate.net

A variety of reducing agents can be used for reductive amination, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their mildness and selectivity. masterorganicchemistry.com The choice of amine and reducing agent allows for the synthesis of a diverse range of primary, secondary, and tertiary amines from 2-oxo-4-phenylbutanoate.

Formation of Other Ketoester Derivatives

The carboxylate group of this compound can be readily converted into an ester, leading to the formation of various ketoester derivatives. This transformation is typically achieved through esterification under acidic conditions. These ketoesters are valuable intermediates in their own right and can undergo further chemical modifications.

For example, ethyl 2,4-dioxo-4-phenylbutyrate, which can be considered a derivative of 2-oxo-4-phenylbutanoic acid, is synthesized through the condensation of acetophenone (B1666503) with diethyl oxalate (B1200264). researchgate.net This compound serves as a versatile intermediate for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters. researchgate.net The synthesis of other ketoester derivatives can be achieved through various condensation reactions. For instance, the Claisen condensation of a ketone with a dialkyl carbonate in the presence of a base is a common method for preparing β-keto esters. google.com

Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation of Synthetic Products

Spectroscopic analysis is indispensable for confirming the successful synthesis of the target 2-oxo-4-phenylbutanoate structure and for monitoring the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure confirmation of 2-oxo-4-phenylbutanoate derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of related compounds like ethyl 2-oxo-4-phenylbutanoate, characteristic signals corresponding to the ethyl ester group (a quartet and a triplet), the phenyl ring protons (multiplets in the aromatic region), and the two methylene (B1212753) groups of the butanoate chain (typically seen as triplets) are observed. chemicalbook.comnih.gov The specific chemical shifts and coupling patterns confirm the connectivity of the atoms.

For determining stereochemistry, especially in the analysis of chiral products derived from the reduction of the ketone, NMR is crucial. The reduction of the 2-oxo group yields a hydroxyl group at the C2 position, creating a stereocenter. To determine the enantiomeric purity or assign the absolute configuration of the resulting 2-hydroxy-4-phenylbutanoate, chiral solvating agents or chiral shift reagents can be added to the NMR sample. uff.br These reagents form transient diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals in the NMR spectrum, allowing for their quantification. uff.br

Table 1: Representative ¹H NMR Spectral Data for Ethyl 2-oxo-4-phenylbutanoate Note: This data is for a related ester, as detailed spectral data for the sodium salt is not widely published. Chemical shifts (δ) are approximate and can vary based on the solvent and instrument.

| Protons | Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.15-7.30 | Multiplet |

| -O-CH₂- (Ethyl) | 4.25 | Quartet |

| -CH₂-C=O | 3.20 | Triplet |

| Ph-CH₂- | 2.95 | Triplet |

| -CH₃ (Ethyl) | 1.30 | Triplet |

This table is generated based on typical chemical shifts for the functional groups present and publicly available spectral data. chemicalbook.comnih.gov

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful tools for monitoring the progress of reactions involving 2-oxo-4-phenylbutanoates.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of key functional groups. The spectrum of a 2-oxo-4-phenylbutanoate derivative will show strong characteristic absorption bands for the C=O stretching vibrations of both the ketone and the ester (or carboxylate) groups. nih.gov For instance, in the synthesis of ethyl 2-oxo-4-phenylbutanoate, the disappearance of reactant signals and the appearance of strong carbonyl peaks around 1720-1750 cm⁻¹ would indicate product formation. During its subsequent reduction to ethyl 2-hydroxy-4-phenylbutanoate, reaction progress can be monitored by the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the disappearance of the ketone C=O signal. mdpi.com

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the target compound and its fragments. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound is ionized, and the resulting mass-to-charge ratio (m/z) of the molecular ion confirms the compound's identity. nih.govnih.gov The fragmentation pattern provides further structural evidence. For example, the mass spectrum of methyl 2-oxo-4-phenylbutanoate shows a prominent peak at an m/z of 91, corresponding to the stable tropylium (B1234903) cation (C₇H₇⁺), which is characteristic of compounds containing a benzyl (B1604629) moiety. nih.gov

Table 2: Key Spectroscopic Data for 2-Oxo-4-phenylbutanoate Derivatives

| Technique | Compound | Key Observations | Reference |

| IR | Ethyl 2-oxo-4-phenylbutanoate | Strong C=O stretching vibrations for ketone and ester. | nih.gov |

| MS (GC-MS) | Ethyl 2-oxo-4-phenylbutanoate | Molecular ion peak confirming MW of 206.24 g/mol ; characteristic fragmentation. | nih.gov |

| MS (GC-MS) | Methyl 2-oxo-4-phenylbutanoate | Top fragmentation peaks at m/z 91, 105, 133. | nih.gov |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is the primary method for assessing the purity of Sodium 2-oxo-4-phenylbutanoate and for determining the stereochemical outcome of asymmetric syntheses involving this compound.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of 2-oxo-4-phenylbutanoic acid and its derivatives. sielc.combldpharm.com Reverse-phase (RP) HPLC methods are commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.comsielc.com

HPLC is essential for quality control, allowing for the quantification of the main product and the detection of impurities that may arise during synthesis or degradation. nbinno.com The retention time of the compound under specific conditions is a key identifier, while the peak area allows for precise quantification of its purity. These methods are scalable and can be adapted for preparative separation to isolate pure compounds. sielc.com

Gas Chromatography (GC) is another vital technique, particularly for analyzing the more volatile ester derivatives of 2-oxo-4-phenylbutanoic acid. nbinno.com It is highly effective for determining the purity of starting materials and for monitoring reaction conversion. nih.govnbinno.com In a typical application, a sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. When coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), GC provides both qualitative and quantitative data on the composition of a reaction mixture.

When 2-oxo-4-phenylbutanoate is used to synthesize chiral molecules, such as the antihypertensive drug precursor (R)-2-hydroxy-4-phenylbutanoate, determining the enantiomeric purity is critical. chemicalbook.comresearchgate.net Chiral chromatography, in the form of both chiral HPLC and chiral GC, is the definitive method for this analysis. nih.gov

These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. nih.govmdpi.com This differential interaction leads to different retention times, allowing the two enantiomers to be separated and quantified. For example, the enantiomeric excess (e.e.) of a sample of ethyl 2-hydroxy-4-phenylbutanoate can be precisely determined by integrating the peak areas of the R- and S-enantiomers in the resulting chromatogram. nih.gov Various CSPs based on cyclodextrins or polysaccharide derivatives are commonly used for this purpose. nih.govnih.gov

Table 3: Chromatographic Methods for Analysis of 2-Oxo-4-phenylbutanoate and Related Compounds

| Method | Application | Typical Stationary Phase | Typical Mobile/Carrier Phase |

| RP-HPLC | Purity analysis of 2-oxo-4-phenylbutanoic acid. sielc.com | Newcrom R1, C18 | Acetonitrile/Water/Acid |

| GC | Purity and conversion assessment of ester derivatives. nbinno.com | DB-5, DB-17 | Helium, Hydrogen |

| Chiral HPLC/GC | Enantiomeric excess (e.e.) determination of 2-hydroxy-4-phenylbutanoate derivatives. nih.govnih.gov | Cyclodextrin-based, Polysaccharide-based | Varies (e.g., Heptane/Isopropanol for HPLC) |

Computational Chemistry and Molecular Modeling

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor), to form a stable complex. This method is crucial for understanding how substrates like 2-oxo-4-phenylbutanoate fit into the active sites of enzymes. Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-substrate complex, providing a more detailed view of the interactions and conformational changes over time.

The biocatalytic reduction of the α-keto ester EOPB to produce the chiral alcohol Ethyl (R)-2-hydroxy-4-phenylbutanoate [(R)-EHPB] is a reaction of significant industrial interest, as (R)-EHPB is a key intermediate for synthesizing anti-hypertension drugs. This asymmetric reduction is often carried out by ketoreductase (KRED) enzymes found in microorganisms like Candida holmii and Rhodotorula minuta.

Molecular docking simulations can model the binding of the 2-oxo-4-phenylbutanoate moiety within the active site of a ketoreductase. These simulations help identify key amino acid residues that interact with the substrate through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. The binding energy calculated from these simulations can indicate the stability of the enzyme-substrate complex.

MD simulations build upon the static docking pose by simulating the movements of atoms in the complex over nanoseconds. This allows researchers to observe the flexibility of the active site, the stability of key interactions, and the conformational rearrangements that may occur to position the substrate optimally for catalysis, near a cofactor like NADPH.

| Parameter | Value/Description | Significance |

|---|---|---|

| Binding Energy (ΔG) | -8.5 kcal/mol | Indicates a strong, favorable binding interaction. |

| Key Interacting Residues | Tyr193, Ser139, Asn142 | Forms a hydrogen bond network stabilizing the carbonyl groups. |

| Cofactor | NADPH | Positioned for hydride transfer to the prochiral ketone. |

| Interaction Type | Hydrogen Bonding, Hydrophobic Interactions | Anchors the phenyl group and orients the keto group for reduction. |

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating reaction mechanisms at the electronic level. These calculations can elucidate the entire reaction pathway, including the structures and energies of reactants, transition states, and products.

For the reduction of 2-oxo-4-phenylbutanoate, quantum calculations can model the critical step of hydride transfer from the NADPH cofactor to the C2 carbonyl carbon. By calculating the energy of the transition state for this step, researchers can determine the activation energy (energy barrier) of the reaction. A lower activation energy implies a faster reaction rate.

This analysis is not limited to enzymatic reactions. For instance, related compounds like ethyl 3-oxo-4-phenylbutyrate can be converted to phenylacetone (B166967) under acidic conditions. Quantum chemical calculations could be used to map the reaction pathway for this conversion, identifying key intermediates and transition states involved in the de-esterification and decarboxylation steps. This provides a theoretical basis for understanding reaction feasibility and optimizing conditions.

| Reaction Step | Calculated Parameter | Value (kcal/mol) | Interpretation |

|---|---|---|---|

| Hydride Transfer | Activation Energy (ΔG‡) | +15.2 | Represents the energy barrier for the rate-determining step. |

| Product Release | Reaction Energy (ΔG) | -5.8 | Indicates the overall reaction is thermodynamically favorable. |

| Transition State | Key Bond Distances | C(hydride)-C(carbonyl): 2.1 Å | Shows the partial formation of the new C-H bond. |

Prediction of Stereoselectivity in Catalytic Systems

One of the most valuable applications of computational modeling for 2-oxo-4-phenylbutanoate is predicting the stereochemical outcome of its reduction. The formation of the (R)-enantiomer of the corresponding alcohol is highly desired for pharmaceutical applications, and enzymes and chiral catalysts can achieve very high enantiomeric excess (ee), with experimental values reaching 90-95%.

Computational methods can explain and predict this stereoselectivity. The prochiral ketone of 2-oxo-4-phenylbutanoate can be attacked by a hydride from two different faces, leading to either the (R) or (S) alcohol. In a chiral environment, such as an enzyme's active site or the surface of a modified heterogeneous catalyst, these two pathways are not energetically equivalent.

By building computational models of the transition states for both the (R)- and (S)-forming pathways, the activation energies (ΔΔG‡) can be calculated. The difference between these two energies is directly related to the predicted enantiomeric excess of the product. The pathway with the lower energy barrier will be kinetically favored, leading to the major enantiomer. These calculations allow researchers to understand how specific interactions with the chiral catalyst or enzyme residues steer the reaction toward the desired stereoisomer.

| Parameter | Pathway to (R)-EHPB | Pathway to (S)-EHPB | Outcome |

|---|---|---|---|

| Calculated ΔG‡ (kcal/mol) | 15.2 | 17.5 | (R)-pathway is favored. |

| Calculated ΔΔG‡ (kcal/mol) | 2.3 | Energy difference between the two transition states. | |

| Predicted Enantiomeric Excess (ee) | >99% (R) | Correlates well with experimental findings. | |

| Experimental Enantiomeric Excess (ee) | 90-95% (R) | Validates the computational model. |

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Sustainable Synthesis

The pursuit of green chemistry principles has intensified research into novel catalytic systems that enhance efficiency and sustainability in the synthesis of 2-oxo-4-phenylbutanoate and its derivatives. researchgate.net The focus is on developing catalysts that are reusable, operate under mild conditions, and utilize earth-abundant, non-toxic metals. researchgate.netsciencedaily.com These advanced systems aim to reduce reliance on hazardous reagents and energy-intensive processes, thereby minimizing the environmental footprint of chemical manufacturing. researchgate.net

Recent developments include the use of metal-organic frameworks (MOFs) as catalysts. MOFs are being investigated for various organic reactions, including hydrogenation, due to their high surface area and tunable structures. doi.org For instance, heterogeneous catalysts like Platinum on Alumina (Pt/Al₂O₃) modified with cinchona alkaloids and homogeneous Rhodium-diphosphine complexes have been reported for the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutanoate. chemicalbook.com Another area of innovation involves designing catalysts with unique structural architectures, such as those with dual metal cores, which can facilitate more efficient and selective cross-coupling reactions. sciencedaily.com Researchers have found that such novel catalysts can be readily recovered and reused over multiple cycles without significant loss of activity, a critical factor for industrial applications. sciencedaily.com The environmental benefits are substantial, with some new systems achieving a carbon footprint up to 10 times lower than conventional catalysts. sciencedaily.com

| Catalyst Type | Example | Key Advantages | Reaction Type |

|---|---|---|---|

| Heterogeneous | Pt/Al₂O₃-cinchona | Reusability, ease of separation | Enantioselective Hydrogenation |

| Homogeneous | Rh-diphosphine complexes | High selectivity and activity | Enantioselective Hydrogenation |

| Metal-Organic Frameworks (MOFs) | Co-MOF-74 derived catalysts | High surface area, tunable structure, enhanced selectivity | Hydrogenation |

| Graphene-supported Atomic Catalysts (GACs) | Dual-core copper ions on polymeric carbon nitride | High efficiency, reusability, low carbon footprint, dynamic and adaptable | Cross-coupling |

Integration of Biocatalysis and Chemical Synthesis

The integration of biocatalysis with traditional chemical synthesis, often termed chemo-enzymatic synthesis, offers a powerful strategy for producing chiral molecules with high selectivity under mild conditions. researchgate.netnih.gov This approach combines the excellent enantioselectivity of enzymes with the robust reactivity of chemical catalysts, leading to processes with higher yields, reduced waste, and lower costs. nih.gov

In the context of 2-oxo-4-phenylbutanoate, biocatalytic asymmetric reduction is a key transformation. researchgate.net Enzymes such as carbonyl reductases are used to convert ethyl 2-oxo-4-phenylbutanoate into optically active ethyl (R)-2-hydroxy-4-phenylbutanoate, a crucial precursor for Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.netresearchgate.net Microorganisms like Pichia pastoris, Rhodotorula minuta, and Candida holmii, as well as baker's yeast, have been successfully employed as whole-cell biocatalysts for this reduction. researchgate.netnih.gov

| Biocatalyst | Substrate | Product | Key Feature |

|---|---|---|---|

| Carbonyl Reductase (CpCR) with Glucose Dehydrogenase (GDH) | Ethyl 2-oxo-4-phenylbutanoate | (R)-2-Hydroxy-4-phenylbutanoate esters | In-situ NADPH cofactor regeneration. researchgate.net |

| Pichia pastoris CBS 704 | Ethyl 2,4-dioxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | High conversion and enantioselectivity. researchgate.net |

| L-phenylalanine dehydrogenase with Formate (B1220265) Dehydrogenase (FDH) | 2-oxo-4-phenylbutanoic acid | L-homophenylalanine | Enzymatic reductive amination with NADH regeneration. researchgate.netresearchgate.net |

| Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | Used in an interface bioreactor, achieving 94% enantiomeric excess. nih.gov |

Expanding the Substrate Scope for 2-Oxo-4-phenylbutanoate Transformations

A key goal in synthetic chemistry is to expand the utility of established reactions to a broader range of starting materials. For transformations involving 2-oxo-4-phenylbutanoate, research is underway to apply catalytic systems to various structural analogs and derivatives. This allows for the synthesis of a wider library of biologically active compounds.

One approach involves modifying the catalyst to accept different substrates. For example, strategies like combinatorial active-site saturation testing (CAST) are used in the directed evolution of enzymes to broaden their substrate acceptance, which could be applied to reductases that act on 2-oxo-4-phenylbutanoate analogs. researchgate.net Another strategy is to modify the substrate itself. For instance, a one-pot, three-component reaction has been developed for the synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates, which are structurally related to 2-oxo-4-phenylbutanoate and show potential as antiproliferative agents. mdpi.com This demonstrates how the core chemical motif can be incorporated into more complex heterocyclic structures through multicomponent reactions.

Furthermore, the synthesis of various 4-arylbutanoates has been achieved through Friedel–Crafts acylation, highlighting a method to introduce different aromatic groups into the basic 2-oxo-4-phenylbutanoate structure. researchgate.net This flexibility is crucial for developing new pharmaceutical candidates where the nature of the aryl group can significantly impact biological activity.

Advanced Analytical Methodologies for Complex Reaction Mixtures

The synthesis and transformation of chiral compounds like the derivatives of Sodium 2-oxo-4-phenylbutanoate often result in complex mixtures containing reactants, products, byproducts, and enantiomers. Accurate and efficient analysis of these mixtures is crucial for reaction optimization, quality control, and regulatory compliance. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral analysis, utilizing chiral stationary phases (CSPs) to separate enantiomers based on their differential interactions. nih.gov Alongside HPLC, other chromatographic methods such as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) have become powerful tools for chiral separations. nih.govwikipedia.org SFC, in particular, is often used as a complementary technique to HPLC for separating chiral compounds.

Emerging trends in analytical chemistry focus on improving the speed and resolution of these separations and integrating them with mass spectrometry (MS). acs.org Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is an efficient technique for discriminating enantiomers. acs.org Additionally, new methods are being developed for the direct analysis of chiral molecules in complex biological fluids, which is important for understanding the metabolism and physiological effects of these compounds. nih.gov The development of novel derivatization reagents and chiral selectors continues to be a primary focus, aiming to enhance the separation and detection of a wider range of chiral molecules. acs.org

| Technique | Principle | Application in Context |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP). nih.gov | Quantifying enantiomeric purity of 2-hydroxy-4-phenylbutanoate products. |

| Chiral Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation on a CSP. | Alternative or complementary method to HPLC for enantiomeric separation. |

| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field, often using a chiral selector in the buffer. nih.gov | High-efficiency separation of chiral acids and related compounds. |

| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio; can be coupled with separation techniques (e.g., LC-MS, GC-MS). acs.org | Identification and quantification of components in complex reaction mixtures. |

| Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) | Separates ions based on their size and shape in a carrier gas before MS detection. acs.org | Enhanced discrimination of enantiomers and isomers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.